Cas no 888452-83-3 (N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide)

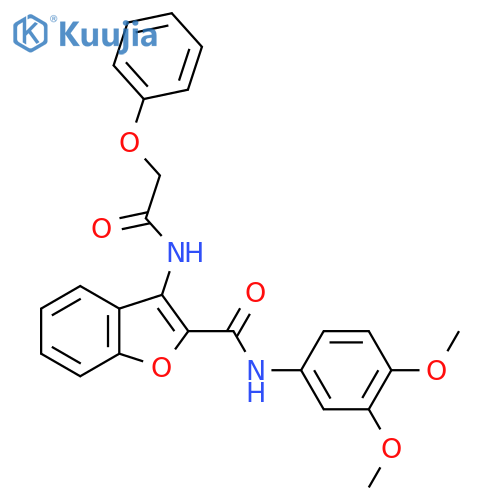

888452-83-3 structure

商品名:N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide

- AB00677322-01

- AKOS024617348

- F1883-1303

- N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide

- N-(3,4-dimethoxyphenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide

- 888452-83-3

-

- インチ: 1S/C25H22N2O6/c1-30-20-13-12-16(14-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)33-24)27-22(28)15-32-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)

- InChIKey: LNRUSJDLBFBEBG-UHFFFAOYSA-N

- ほほえんだ: O1C(C(NC2C=CC(=C(C=2)OC)OC)=O)=C(C2C=CC=CC1=2)NC(COC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 446.14778643g/mol

- どういたいしつりょう: 446.14778643g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 655

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 99Ų

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1883-1303-10mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-5μmol |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-1mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-25mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-5mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-100mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-4mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-20mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-40mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1883-1303-50mg |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide |

888452-83-3 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

888452-83-3 (N-(3,4-dimethoxyphenyl)-3-(2-phenoxyacetamido)-1-benzofuran-2-carboxamide) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量